molecular formula C28H39N3O3 B11566382 4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide

Cat. No.: B11566382
M. Wt: 465.6 g/mol
InChI Key: WAOGPEUSEHDNDN-UHFFFAOYSA-N
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Description

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide is an organic compound with a complex structure, featuring both hexanoylamino and octylcarbamoyl functional groups attached to a phenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the hexanoylamino and octylcarbamoyl groups. Common synthetic routes include:

    Amidation Reactions: The initial step often involves the formation of the benzamide core through an amidation reaction between a benzoyl chloride and an amine.

    Functional Group Introduction: The hexanoylamino and octylcarbamoyl groups are introduced through subsequent reactions, such as acylation or carbamoylation, using appropriate reagents like hexanoyl chloride and octyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in multiple fields.

Properties

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

IUPAC Name

4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C28H39N3O3/c1-3-5-7-8-9-11-21-29-27(33)22-13-19-25(20-14-22)31-28(34)23-15-17-24(18-16-23)30-26(32)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)

InChI Key

WAOGPEUSEHDNDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCCC

Origin of Product

United States

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